2-Hydroxyethyl acrylate

Description

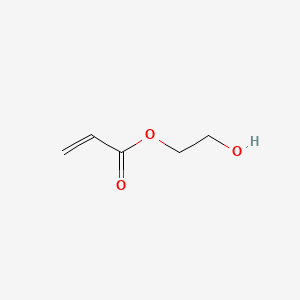

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxyethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-2-5(7)8-4-3-6/h2,6H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMIGHNLMNHATMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Record name | HYDROXYETHYLACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-HYDROXYETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1723 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26403-58-7, 26022-14-0, 9051-31-4 | |

| Record name | Polyethylene glycol monoacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26403-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyethyl acrylate polymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26022-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polyethylene glycol monoacrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9051-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2022123 | |

| Record name | 2-Hydroxyethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hydroxyethylacrylate appears as a clear colorless liquid. Less dense than water. Vapors heavier than air. Corrosive to tissue. May polymerize exothermically if heated or contaminated. If the polymerization takes place inside a container, the container may rupture violently. Used to make plastics., Liquid; NKRA, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | HYDROXYETHYLACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenoic acid, 2-hydroxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-HYDROXYETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1723 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

greater than 346 °F at 760 mmHg (USCG, 1999), 191 °C, BP: 40 °C at 0.001 kPa (0.0075 mm Hg), Boiling point: 40 °C at 0.001 kPa, 210 °C | |

| Record name | HYDROXYETHYLACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Hydroxyethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1723 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

214 °F (NFPA, 2010), 214 °F (101 °C) (closed cup), 101 °C c.c. | |

| Record name | HYDROXYETHYLACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Hydroxyethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1723 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, miscible /1X10+6 mg/L/ at 25 °C, Solubility in water: miscible | |

| Record name | 2-Hydroxyethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1723 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.1 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.011 g/cu cm at 23 °C, Liquid heat capacity = 0.491 BTU/lb-F at 70 °F; Liquid thermal conductivity = 1.048 BTU-in/hr-sq ft-F at 70 °F; Liquid viscosity: 5.438 cP at 70 °C; Saturated vapor pressure = 0.090 lb/sq in at 177 °F; Saturated vapor density = 0.00153 lb/cu ft at 177 °F, 1.1 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0 | |

| Record name | HYDROXYETHYLACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Hydroxyethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1723 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Vapors heavier than air, Relative vapor density (air = 1): 4.0 | |

| Record name | 2-Hydroxyethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1723 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0523 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 7.0 | |

| Record name | 2-Hydroxyethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1723 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

96%, contains 200-650 ppm monomethyl ether hydroquinone as inhibitor., Other esters < 2% w/w; dietylene glycol monoacrylate < or = 2.1% w/w; acrylic acid < or = 1% w/w; ethylene glycol approx 0.25% w/w; ethylene oxide approx 0.001% w/w | |

| Record name | 2-Hydroxyethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid, Clear colorless liquid | |

CAS No. |

818-61-1 | |

| Record name | HYDROXYETHYLACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Hydroxyethyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=818-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyethyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000818611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-hydroxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxyethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyethyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYETHYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25GT92NY0C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hydroxyethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1723 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-76 °F (USCG, 1999), -60.2 °C | |

| Record name | HYDROXYETHYLACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-HYDROXYETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1723 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Introduction: The Versatility of a Bifunctional Monomer

An In-depth Technical Guide to 2-Hydroxyethyl Acrylate for Scientific Applications

This compound (2-HEA), identified by the CAS number 818-61-1 , is a crucial organic compound in the landscape of polymer science and material engineering.[1][2] As an ester of acrylic acid, it possesses a unique bifunctional nature, containing both a reactive acrylate group and a primary hydroxyl group.[3] This dual functionality makes 2-HEA an exceptionally versatile monomer. The acrylate moiety readily participates in polymerization, forming the backbone of a polymer, while the pendant hydroxyl group provides a site for subsequent chemical modification, crosslinking, or imparting hydrophilicity. These characteristics have established 2-HEA as a cornerstone monomer in the synthesis of advanced polymers for a wide array of applications, ranging from high-performance coatings and adhesives to sophisticated biomedical materials, including hydrogels for drug delivery and tissue engineering.[3][4][5][6]

Core Physicochemical and Chemical Properties

Understanding the fundamental properties of 2-HEA is paramount for its effective and safe utilization in research and development. It is a clear, colorless liquid with a mild, ester-like odor.[7][8] Its miscibility with water and solubility in common organic solvents make it a flexible component in various reaction systems.[1][3]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 818-61-1 | [1][2][9] |

| Molecular Formula | C₅H₈O₃ | [1][2][10] |

| Molecular Weight | 116.12 g/mol | [2][4][7][10] |

| Appearance | Clear, colorless liquid | [7][8][10] |

| Density | ~1.106 g/cm³ at 25 °C | [7][8] |

| Boiling Point | ~200 °C at 1013 hPa | [7][8][11] |

| Freezing Point | < -60 °C | [7][8][12] |

| Flash Point | 101 °C | [7][8][12][13] |

| Viscosity | ~11.17 mPa·s at 25 °C | [7][8][12] |

| Water Solubility | Miscible (1000 g/L at 20°C) | [1][3][11] |

| Synonyms | Ethylene glycol monoacrylate, Acrylic acid 2-hydroxyethyl ester | [2][9][14][15] |

Reactivity and Polymerization Dynamics

The chemical behavior of 2-HEA is dominated by its two functional groups. The carbon-carbon double bond of the acrylate group is highly susceptible to free-radical polymerization, enabling the formation of long polymer chains. This process can be initiated by thermal, photochemical, or redox-initiating systems.

2-HEA readily forms both homopolymers and copolymers. Its ability to copolymerize with a vast range of other monomers—such as acrylic acid, methacrylates, acrylonitrile, styrene, and vinyl acetate—allows for the precise tuning of the final polymer's properties, including its mechanical strength, thermal stability, and chemical resistance.[12]

While traditional free-radical polymerization is widely used, it often results in polymers with broad molecular weight distributions. For applications requiring precise control, such as in drug delivery or advanced biomaterials, controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) are employed. ATRP allows for the synthesis of well-defined poly(this compound) (PHEA) with predictable molecular weights and narrow polydispersity.[5][16][17]

Pivotal Applications in Drug Development and Biomedical Research

The unique properties of 2-HEA-based polymers, particularly their hydrophilicity and biocompatibility, make them indispensable in the biomedical and pharmaceutical fields.[3][4]

-

Hydrogel Formation for Drug Delivery: 2-HEA is a primary component in the synthesis of hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water.[3][5][6] The hydroxyl groups contribute to the high water content, creating a soft, tissue-like environment ideal for biomedical applications. These hydrogels can be engineered to encapsulate therapeutic agents, which are then released in a controlled manner, making them excellent vehicles for drug delivery systems.[6][18]

-

Tissue Engineering and Scaffolding: The porous structure and biocompatibility of PHEA hydrogels make them suitable as scaffolds in tissue engineering.[6][19] They can support cell adhesion and proliferation, providing a temporary matrix for tissue regeneration.

-

Medical Adhesives and Coatings: Polymers derived from 2-HEA are used to create specialty medical adhesives and coatings for medical devices.[3][18] These materials exhibit excellent adhesion, flexibility, and resistance to bodily fluids.[3][6]

Experimental Protocol: Synthesis of a PHEA Hydrogel

This protocol details the synthesis of a basic poly(this compound) hydrogel via free-radical polymerization, a foundational technique for researchers entering this field.

Causality and Self-Validation:

-

Crosslinker Necessity: A crosslinking agent like N,N'-methylenebis(acrylamide) (BIS) is essential.[19] Without it, only linear, soluble polymer chains would form. The crosslinker creates covalent bonds between chains, forming the water-insoluble, three-dimensional network characteristic of a hydrogel.

-

Inert Atmosphere: Oxygen is a potent inhibitor of free-radical polymerization. The de-gassing step (e.g., by bubbling nitrogen) is critical to remove dissolved oxygen, ensuring the polymerization reaction can proceed efficiently to completion.

-

Redox Initiation: The ammonium persulfate (APS)/N,N,N′,N′-tetramethylethylenediamine (TEMED) system is a common redox pair for initiating polymerization at room temperature.[19] APS generates sulfate free radicals, and TEMED accelerates this process, allowing for rapid and controlled gelation.

Methodology:

-

Preparation of Monomer Solution: In a glass vial, prepare the monomer solution. For a final volume of 10 mL, combine 2.0 mL of 2-HEA, 0.1 g of the crosslinker N,N'-methylenebis(acrylamide) (BIS), and 7.9 mL of deionized water. Mix thoroughly until all components are dissolved.

-

De-gassing: Place the vial in an ice bath and bubble nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen.

-

Initiator and Activator Addition: While maintaining the inert atmosphere, add 50 µL of a freshly prepared 10% (w/v) aqueous solution of ammonium persulfate (APS). Gently swirl the mixture.

-

Initiation of Polymerization: Add 10 µL of N,N,N′,N′-tetramethylethylenediamine (TEMED) to the solution. Mix quickly and thoroughly.

-

Gelation: Immediately pour the solution into a desired mold (e.g., between two glass plates with a spacer) or leave it in the vial. Polymerization and gel formation should begin within minutes. Allow the reaction to proceed for at least 2 hours at room temperature to ensure complete polymerization.

-

Purification: Carefully remove the resulting hydrogel from the mold. Submerge it in a large volume of deionized water. Change the water every 8-12 hours for 2-3 days to wash out any unreacted monomers, initiator fragments, and other impurities.

Safety, Handling, and Storage

Due to its reactivity and toxicological profile, strict safety protocols must be followed when working with 2-HEA.

Hazard Identification

2-HEA is classified as hazardous. It is toxic in contact with skin, harmful if swallowed, and causes severe skin burns and eye damage.[14][20][21][22][23] It may also cause an allergic skin reaction and is harmful to aquatic life.[13][14][21][22][23]

| Hazard Statement | GHS Classification | Source(s) |

| H302 | Harmful if swallowed | [14][20][21][23] |

| H311 | Toxic in contact with skin | [14][20][21][22][23] |

| H314 | Causes severe skin burns and eye damage | [14][20][21][22][23] |

| H317 | May cause an allergic skin reaction | [14][21][22][23] |

| H412 | Harmful to aquatic life with long lasting effects | [14][21] |

Handling and Personal Protective Equipment (PPE)

-

Ventilation: Always handle 2-HEA in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[13][20]

-

Personal Protective Equipment: Wear appropriate PPE at all times. This includes:

Storage and Stability

-

Inhibitor and Oxygen Requirement: Commercial 2-HEA is stabilized with an inhibitor, typically hydroquinone methyl ether (MEHQ), to prevent spontaneous polymerization.[1][3][12] The presence of dissolved oxygen is required for this inhibitor to function effectively. Therefore, 2-HEA must never be stored under an inert atmosphere (e.g., nitrogen or argon).[12]

-

Storage Conditions: Store containers in a cool, dark, and well-ventilated area, away from heat, direct sunlight, and sources of ignition.[13][20] The storage temperature should not exceed 35°C.[12]

-

Shelf Life: Follow a "first-in, first-out" inventory principle. Over time, trace impurities like ethylene glycol diacrylate may form.[12] For high-purity applications, it is advisable to use the material within 6 months of receipt.[12]

Conclusion

This compound is a high-value monomer whose unique bifunctional character makes it a powerful tool for polymer chemists, material scientists, and drug development professionals. Its ability to form hydrophilic, biocompatible, and cross-linkable polymers has cemented its role in the creation of advanced materials, most notably in hydrogels for controlled drug release and tissue engineering. While its utility is vast, its hazardous nature demands rigorous adherence to safety and handling protocols. A thorough understanding of its properties, reactivity, and safe handling is essential to unlocking its full potential in the laboratory and beyond.

References

- 1. This compound | 818-61-1 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. atamankimya.com [atamankimya.com]

- 4. This compound,2HEA,2HEA Supplier [arshinechem.com]

- 5. Polymerization and characterization of this compound [open.metu.edu.tr]

- 6. This compound is a widely used chemical - News - Zibo Anquan Chemical Chemical Co., - Anquan Chemical [zbaqchem.com]

- 7. jamorin.com [jamorin.com]

- 8. adakem.com [adakem.com]

- 9. 2-羟基乙基丙烯酸酯 96%, contains 200-650 ppm monomethyl ether hydroquinone as inhibitor | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound | C5H8O3 | CID 13165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound (2-HEA) — Basic Acrylic Monomer Manufacturers, Inc. [bamm.net]

- 12. jamorin.com [jamorin.com]

- 13. ICSC 1723 - this compound [inchem.org]

- 14. This compound | 818-61-1 | TCI AMERICA [tcichemicals.com]

- 15. ICSC 1723 - this compound [chemicalsafety.ilo.org]

- 16. Polymerization of this compound in bulk and solution by chemical initiator and by ATRP method [open.metu.edu.tr]

- 17. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 18. polysciences.com [polysciences.com]

- 19. Degradable 2-Hydroxyethyl Methacrylate/Gelatin/Alginate Hydrogels Infused by Nanocolloidal Graphene Oxide as Promising Drug Delivery and Scaffolding Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 21. tcichemicals.com [tcichemicals.com]

- 22. gjchemical.com [gjchemical.com]

- 23. fr.cpachem.com [fr.cpachem.com]

Synthesis of 2-Hydroxyethyl acrylate from ethylene oxide and acrylic acid

An In-Depth Technical Guide to the Synthesis of 2-Hydroxyethyl Acrylate from Ethylene Oxide and Acrylic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound (2-HEMA), a critical monomer in the development of advanced polymers for biomedical, pharmaceutical, and industrial applications. The primary synthesis route, involving the catalyzed addition of ethylene oxide to acrylic acid, is detailed from fundamental principles to practical execution. This document emphasizes reaction mechanisms, catalyst selection, process optimization, and rigorous safety protocols essential for handling the hazardous precursors. Detailed experimental procedures, purification techniques, and characterization methods are presented to equip researchers, scientists, and drug development professionals with the knowledge to perform this synthesis safely and efficiently, ensuring a high-purity product suitable for sensitive applications.

Introduction: The Significance of this compound

This compound (2-HEMA) is a functional monomer of significant scientific and commercial interest. Structurally, it is the ester of acrylic acid and ethylene glycol, possessing both a polymerizable acrylate group and a reactive primary hydroxyl group. This dual functionality allows it to be a versatile building block for a wide array of polymers.

The hydrophilicity imparted by the hydroxyl group makes 2-HEMA a cornerstone in the production of hydrogels, which are three-dimensional polymer networks capable of absorbing large quantities of water.[1] These hydrogels are paramount in biomedical applications, including the manufacturing of soft contact lenses, drug delivery systems, tissue engineering scaffolds, and wound dressings.[1] Beyond the biomedical field, 2-HEMA is used in the formulation of thermosetting acrylic resins, adhesives, sealants, and coatings, where it enhances properties like adhesion, crosslinking density, and weatherability.[2][3]

The most prevalent industrial synthesis method involves the direct reaction of ethylene oxide with acrylic acid.[3] This guide will dissect this specific pathway, focusing on the chemical principles and practical considerations required for its successful implementation in a laboratory setting.

Precursor Safety and Handling: A Non-Negotiable Priority

The synthesis of 2-HEMA requires the handling of highly hazardous materials. A thorough understanding of the risks and strict adherence to safety protocols are prerequisites for any experimental work.

Ethylene Oxide (EO): A colorless, flammable gas, EO is a potent toxicant and a confirmed human carcinogen.[4][5] It forms explosive mixtures with air over a wide concentration range.[4][5] Its high reactivity means it can polymerize violently, especially in the presence of acids, bases, or certain metal salts.[4] All handling of EO must be conducted in a certified chemical fume hood or a glove box within a closed system.[6] Personal Protective Equipment (PPE) must include chemical-resistant gloves (e.g., butyl rubber), splash goggles, a face shield, and a lab coat.[4][6][7] Continuous gas monitoring is essential to detect leaks immediately.[4]

Acrylic Acid (AA): A corrosive, flammable liquid with a pungent odor, acrylic acid can cause severe skin burns and eye damage.[8][9] Its vapor can cause respiratory irritation.[8] A critical hazard is its tendency to undergo spontaneous and violent polymerization, which can be initiated by heat, sunlight, or peroxides.[8] Therefore, acrylic acid is always stored with a polymerization inhibitor, such as the monomethyl ether of hydroquinone (MEHQ).[8] Storage should be in a cool, well-ventilated area, away from ignition sources.[10]

This compound (2-HEMA): The final product is also hazardous. It is classified as toxic in contact with skin, can cause severe skin burns and eye damage, and may cause an allergic skin reaction.[11][12][13][14] Inhalation can lead to respiratory irritation.[13] Proper PPE is mandatory during handling and purification.

| Substance | Key Hazards | OSHA PEL (8-hr TWA) | Storage Considerations |

| Ethylene Oxide | Extremely Flammable, Explosive, Carcinogen, Toxic | 1 ppm[4] | Pressurized cylinder in a cool, well-ventilated area. Ground and bond containers.[5] |

| Acrylic Acid | Corrosive, Flammable, Spontaneous Polymerization | 10 ppm | Cool, dark, well-ventilated area. Must contain an inhibitor. Do not freeze.[8] |

| 2-HEMA (Product) | Toxic, Corrosive, Skin Sensitizer | Not Established | Store stabilized under air (not inert gas) below 35°C. |

The Chemical Pathway: Mechanism and Catalysis

The synthesis of 2-HEMA is a classic example of an epoxide ring-opening reaction. The carboxylic acid protonates the oxygen of the ethylene oxide ring, making the carbon atoms more susceptible to nucleophilic attack by the acrylate anion.

Reaction Mechanism

The reaction proceeds via the following steps:

-

Activation: The catalyst facilitates the interaction between acrylic acid and ethylene oxide.

-

Nucleophilic Attack: The carboxylate group of the acrylic acid acts as a nucleophile, attacking one of the carbon atoms of the strained three-membered ethylene oxide ring.

-

Ring-Opening: This attack leads to the opening of the epoxide ring and the formation of the 2-hydroxyethyl ester.

Caption: Generalized mechanism for the synthesis of 2-HEMA.

Catalyst Selection: The Key to Efficiency

While the reaction can proceed without a catalyst at elevated temperatures, catalysis is essential for achieving high yields and selectivity at moderate conditions (50-90°C), which minimizes undesirable side reactions and polymerization.[15]

-

Tertiary Amines and Quaternary Ammonium Salts: Compounds like triethylamine are effective basic catalysts that activate the acrylic acid.[2][16]

-

Metal Salts: Trivalent chromium salts, such as chromium salicylate, have been patented as highly effective catalysts that produce high-purity 2-HEMA with low diester content.[15] Iron (III) compounds have also been used.[15]

-

Ion-Exchange Resins: Basic ion-exchange resins offer the advantage of being heterogeneous catalysts, which simplifies removal from the reaction mixture post-synthesis.[2]

-

Zeolites: More recent research has explored the use of magnetic zeolite molecular sieves, which can be easily recovered and reused, potentially eliminating the need for a polymerization inhibitor during the reaction phase.[17][18]

The choice of catalyst directly impacts reaction rate, operating temperature, and the profile of impurities, making it a critical parameter for process design.

Detailed Experimental Protocol: A Step-by-Step Guide

This section outlines a representative laboratory-scale procedure for the synthesis of 2-HEMA. Warning: This procedure must only be performed by trained personnel in a facility equipped to handle the hazardous materials involved.

Apparatus and Reagents

-

Apparatus:

-

Pressure-rated reactor (e.g., stainless steel autoclave) equipped with a magnetic stirrer, thermocouple, pressure transducer, and inlet/outlet valves.

-

Ethylene oxide lecture bottle or cylinder with appropriate regulator.

-

Heating mantle with temperature controller.

-

Vacuum distillation setup.

-

-

Reagents:

-

Acrylic Acid (AA), inhibitor-stabilized (e.g., with ~200 ppm MEHQ).

-

Ethylene Oxide (EO).

-

Catalyst (e.g., Trivalent Chromium Salicylate or Triethylamine).

-

Polymerization Inhibitor (e.g., Hydroquinone or Phenothiazine) for distillation.

-

Synthesis Workflow

Caption: Standard experimental workflow for 2-HEMA synthesis.

Step-by-Step Procedure

-

Reactor Charging: Charge the clean, dry pressure reactor with acrylic acid and the selected catalyst (e.g., 0.5-1.0 wt% of the acrylic acid).

-

Inerting: Seal the reactor and purge the headspace with dry nitrogen several times to remove oxygen, which can be a safety hazard with ethylene oxide.

-

Heating: Begin stirring and heat the reactor contents to the initial reaction temperature, typically between 50-70°C.[15]

-

Ethylene Oxide Introduction: Slowly introduce gaseous or liquid ethylene oxide into the reactor. The addition should be controlled to manage the exothermic reaction and maintain a steady temperature and pressure. A slight molar excess of acrylic acid is often used to ensure complete consumption of the more hazardous ethylene oxide.

-

Reaction Monitoring: After the addition is complete, hold the mixture at the reaction temperature (e.g., 70-90°C) for several hours.[15][16] The reaction progress can be monitored by the gradual decrease in reactor pressure as the gaseous ethylene oxide is consumed.

-

Cooldown: Once the reaction is complete (indicated by a stable pressure), cool the reactor to room temperature.

-

Venting and Recovery: Carefully vent any unreacted ethylene oxide through a suitable scrubbing system. Open the reactor and collect the crude 2-HEMA product.

Purification: Overcoming the Purity Challenge

Purification is a critical and often challenging step. The primary goal is to remove unreacted acrylic acid, the catalyst, and, most importantly, the ethylene glycol diacrylate (EGDA) byproduct, which can act as a crosslinker in subsequent polymerizations.[2]

Vacuum Distillation

This is the most common purification method.[16]

-

Inhibitor is Crucial: Before heating, an additional polymerization inhibitor (e.g., phenothiazine) must be added to the crude product to prevent polymerization in the distillation flask.[19]

-

Conditions: The distillation is performed under high vacuum to lower the boiling point of 2-HEMA (e.g., 64-71°C at 0.3 KPa) and minimize thermal stress.[16]

-

Challenge: The boiling point of the diacrylate impurity is very close to that of 2-HEMA, making perfect separation by simple distillation difficult.[20] Fractional distillation with a packed column is often required.

Solvent Extraction

An alternative method leverages the differential solubility of the components.[20]

-

The crude product is dissolved in a mixture of water and a non-polar hydrocarbon solvent (e.g., hexane).

-

The highly polar 2-HEMA preferentially partitions into the aqueous layer.

-

The non-polar diacrylate impurity (EGDA) partitions into the hydrocarbon layer.

-

The layers are separated, and the aqueous layer is washed several times with fresh hydrocarbon to remove residual impurity.

-

The purified 2-HEMA is then recovered from the aqueous layer, often by salting out and extraction with a different organic solvent (like dichloromethane), followed by drying and solvent removal.[16]

Process Parameters and Product Characterization

Optimizing the synthesis requires careful control over several key parameters.

| Parameter | Typical Range | Rationale / Impact |

| Temperature | 50 - 90 °C | Balances reaction rate against the risk of runaway polymerization. Higher temperatures increase rate but also side reactions.[15] |

| Molar Ratio (AA:EO) | 1.01:1 to 1.05:1 | A slight excess of acrylic acid ensures full conversion of ethylene oxide, simplifying safety and handling of the final mixture.[17] |

| Catalyst Conc. | 0.1 - 2.0 wt% | Higher concentration increases reaction rate but can complicate removal and increase costs. |

| Reaction Time | 2 - 12 hours | Dependent on temperature, catalyst, and batch size. Monitored by pressure or sampling.[16][17] |

Product Characterization

The purity of the final 2-HEMA must be rigorously verified:

-

Gas Chromatography (GC): To quantify the purity and determine the concentration of residual reactants and diacrylate impurities.

-

Nuclear Magnetic Resonance (NMR): To confirm the chemical structure and identify impurities.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To verify the presence of key functional groups (-OH, C=O ester, C=C acrylate).

-

Acid Number Titration: To quantify the amount of residual acrylic acid.

Conclusion

The synthesis of this compound from ethylene oxide and acrylic acid is a well-established yet demanding process that serves as a gateway to a multitude of advanced polymeric materials. Success hinges on a triad of principles: a deep understanding of the underlying reaction mechanism, meticulous control over process parameters to maximize yield and purity, and an unwavering commitment to safety protocols when handling the hazardous precursors. For researchers in drug development and material science, the ability to produce high-purity 2-HEMA is fundamental. Impurities, particularly diacrylate species, can compromise the integrity and performance of the final polymer, rendering it unsuitable for sensitive applications. This guide provides the foundational knowledge to approach this synthesis with the expertise and caution it requires.

References

-

Scribd. Acrylic Acid A Summary of Safety and Handling. Retrieved from [Link]

-

Interscan Corporation. (2024, August 7). Safety Guidelines for Ethylene Oxide (C2H4O) Gas Exposure. Retrieved from [Link]

-

INCHEM. (1997). Acrylic acid (HSG 104). Retrieved from [Link]

-

LookChem. Acrylic acid properties and safety measures and emergency treatment. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13165, this compound. Retrieved from [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Acrylic acid. Retrieved from [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Ethylene oxide. Retrieved from [Link]

-

University of New Mexico. Ethylene Oxide Standard Operating Procedure Template. Retrieved from [Link]

-

G.J. CHEMICAL COMPANY, INC. SAFETY DATA SHEET: this compound, Inhibited. Retrieved from [Link]

-

Penta chemicals. (2025, April 7). Acrylic acid Safety Data Sheet. Retrieved from [Link]

- Google Patents. (1975). US3875211A - Process for preparing 2-hydroxyalkylacrylates and 2-hydroxyalkylmethacrylates.

-

Wikipedia. Hydroxyethyl acrylate. Retrieved from [Link]

-

Ataman Kimya. 2-HEA (this compound). Retrieved from [Link]

- Google Patents. (2006). KR100580124B1 - Purification method of 2-hydroxyethyl methacrylate.

-

PubMed. (1976). Analysis and purification of 2-hydroxyethyl methacrylate by means of thin-layer chromatography. Retrieved from [Link]

- Google Patents. (2013). CN103288639A - Synthesis method of hydroxyethyl acrylate.

-

ResearchGate. (2025, August 7). Polymerization of this compound and methacrylate via Michael-type addition. Retrieved from [Link]

-

OpenMETU. Polymerization and characterization of this compound. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Polymerization of 2‐hydroxyethyl acrylate in bulk and solution by chemical initiator and by ATRP method. Retrieved from [Link]

-

ResearchGate. (2013, November 19). Can anyone advise me on distilling hydroxyethyl acrylate?. Retrieved from [Link]

-

ACS Publications. (1998, April 3). Polymerization of Acrylates by Atom Transfer Radical Polymerization. Homopolymerization of this compound. Retrieved from [Link]

- Google Patents. (2013). CN103304413A - Synthetic method of 2-hydroxyethyl methacrylate.

-

ResearchGate. (2001). Kinetics of the reactions of ethylene oxide with water and ethylene glycols. Retrieved from [Link]

-

National Institutes of Health (NIH). (2013). Photoinitiated Polymerization of 2-Hydroxyethyl Methacrylate by Riboflavin/Triethanolamine in Aqueous Solution: A Kinetic Study. Retrieved from [Link]

-

ResearchGate. (2021, March 10). Kinetics and products composition of catalytic hydration of ethylene oxide in the presence of layered double hydroxides. Retrieved from [Link]

-

MDPI. (2018). Polymerization Kinetics of Poly(2-Hydroxyethyl Methacrylate) Hydrogels and Nanocomposite Materials. Retrieved from [Link]

-

Semantic Scholar. (2001, December 1). Kinetics of the reactions of ethylene oxide with water and ethylene glycols. Retrieved from [Link]

Sources

- 1. Polymerization and characterization of this compound [open.metu.edu.tr]

- 2. This compound | C5H8O3 | CID 13165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hydroxyethyl acrylate - Wikipedia [en.wikipedia.org]

- 4. Safety Guidelines for Ethylene Oxide (C2H4O) Gas Exposure [gasdetection.com]

- 5. nj.gov [nj.gov]

- 6. ehs.unm.edu [ehs.unm.edu]

- 7. CCOHS: Ethylene Oxide [ccohs.ca]

- 8. nj.gov [nj.gov]

- 9. pentachemicals.eu [pentachemicals.eu]

- 10. Acrylic acid (HSG 104, 1997) [inchem.org]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. gjchemical.com [gjchemical.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. US3875211A - Process for preparing 2-hydroxyalkylacrylates and 2-hydroxyalkylmethacrylates - Google Patents [patents.google.com]

- 16. Page loading... [wap.guidechem.com]

- 17. CN103288639A - Synthesis method of hydroxyethyl acrylate - Google Patents [patents.google.com]

- 18. CN103304413A - Synthetic method of 2-hydroxyethyl methacrylate - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. KR100580124B1 - Purification method of 2-hydroxyethyl methacrylate - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of Poly(2-hydroxyethyl acrylate) (PHEA) for Biomedical Applications

Introduction

Poly(2-hydroxyethyl acrylate), or PHEA, is a synthetic polymer renowned for its unique combination of hydrophilicity, biocompatibility, and versatile chemical functionality.[1][2] These characteristics have established it as a cornerstone material in the biomedical field, with critical applications ranging from soft contact lenses and wound dressings to sophisticated drug delivery systems and tissue engineering scaffolds.[1] Unlike its more common cousin, poly(2-hydroxyethyl methacrylate) (PHEMA), PHEA offers distinct properties, including a lower glass transition temperature, which imparts greater flexibility and softness to the final material.

This guide provides an in-depth exploration of the core physical and chemical properties of PHEA. It is designed for researchers, materials scientists, and drug development professionals who require a detailed, field-proven understanding of this polymer. We will move beyond simple data recitation to explain the causality behind its behavior and provide robust, validated protocols for its synthesis and characterization, ensuring a holistic and actionable understanding of PHEA.

Section 1: Synthesis and Molecular Characteristics of PHEA

The properties of a polymer are intrinsically linked to its synthesis and resulting molecular architecture. For PHEA, achieving a defined molecular weight and low polydispersity is crucial for predictable performance in biomedical applications.

Common Synthesis Route: Free-Radical Polymerization

PHEA is most commonly synthesized via free-radical polymerization of the this compound (HEA) monomer.[1][3] This process can be initiated thermally, chemically, or photochemically. Atom Transfer Radical Polymerization (ATRP) is a particularly valuable technique as it allows for the synthesis of polymers with well-defined molecular weights and narrow polydispersity.[1][4] The presence of the hydroxyl group on the HEA monomer necessitates careful solvent selection to avoid unwanted side reactions.

The choice of initiator and reaction conditions is a critical experimental decision. For instance, using a thermal initiator like azobisisobutyronitrile (AIBN) allows for polymerization at moderate temperatures (e.g., 60-80 °C), minimizing potential degradation. The initiator concentration directly influences the final molecular weight; a higher initiator concentration leads to more polymer chains being initiated simultaneously, resulting in lower average molecular weight.

Caption: Free-radical polymerization of this compound.

Protocol: Synthesis of PHEA via Solution Polymerization

This protocol describes a representative synthesis of linear PHEA. The choice of an anhydrous solvent like N,N-Dimethylformamide (DMF) is crucial to prevent side reactions involving the hydroxyl groups.

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve 10 g of this compound (HEA) monomer in 50 mL of anhydrous DMF.

-

Initiator Addition: Add 0.1 g of azobisisobutyronitrile (AIBN) to the solution.

-

Degassing: Purge the solution with dry nitrogen for 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization. This step is self-validating; incomplete oxygen removal will result in a significantly lower or no yield.

-

Polymerization: Immerse the flask in a preheated oil bath at 70°C and stir for 6 hours.

-

Precipitation and Purification: Cool the reaction mixture to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent like diethyl ether, while stirring vigorously.

-

Washing: Decant the supernatant and wash the precipitated polymer multiple times with fresh diethyl ether to remove unreacted monomer and initiator residues.

-

Drying: Dry the purified PHEA in a vacuum oven at 40°C until a constant weight is achieved.

Section 2: Core Physical Properties

The physical properties of PHEA dictate its macroscopic behavior and suitability for various applications.

Thermal Behavior: Glass Transition Temperature (Tg)

The glass transition temperature (Tg) is a critical parameter that defines the transition of the polymer from a rigid, glassy state to a more flexible, rubbery state. For PHEA, the Tg is typically around -15°C.[5][6] This sub-ambient Tg is why PHEA is soft and flexible at room and body temperature, a key requirement for applications like soft contact lenses and tissue engineering scaffolds. The Tg can be influenced by factors such as molecular weight and the presence of plasticizers like water.

Protocol: Measuring Tg using Differential Scanning Calorimetry (DSC)

DSC is the standard method for determining the Tg of polymers.

-

Sample Preparation: Accurately weigh 5-10 mg of dry PHEA into an aluminum DSC pan and seal it.

-

Thermal History Erasure: Heat the sample to a temperature well above its expected Tg (e.g., 100°C) at a controlled rate (e.g., 10°C/min).[7] This erases any previous thermal history.

-

Controlled Cooling: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below the Tg (e.g., -50°C).

-

Measurement Scan: Heat the sample again at a controlled rate (e.g., 10°C/min) through the transition region.

-

Analysis: The Tg is determined as the midpoint of the step change in the heat flow curve observed during the second heating scan.[7]

Swelling and Hydrogel Formation

One of the most important properties of PHEA is its ability to absorb significant amounts of water to form a hydrogel—a three-dimensional, crosslinked polymer network swollen with water.[1] The extent of swelling is governed by the balance between the thermodynamic compatibility of the polymer with water and the retractive force of the crosslinked network. This property is crucial for biomedical applications, as the water content of the hydrogel influences its biocompatibility, permeability to nutrients and drugs, and mechanical properties. The swelling of PHEA-based hydrogels can be sensitive to environmental stimuli such as pH and temperature.[8][9]

Protocol: Equilibrium Swelling Ratio (ESR) Determination

The ESR is a quantitative measure of a hydrogel's ability to absorb and retain water.

-

Initial Weighing: Weigh a sample of the dry, crosslinked PHEA hydrogel (md).[10]

-

Immersion: Immerse the dry hydrogel in a large excess of deionized water or a specific buffer solution (e.g., phosphate-buffered saline, PBS) at a constant temperature (e.g., 37°C).

-

Equilibration: Allow the hydrogel to swell until it reaches equilibrium, which may take several hours to days. Periodically remove the sample, gently blot the surface with a lint-free wipe to remove excess surface water, and weigh it.[10] Equilibrium is reached when consecutive weighings are constant.

-

Final Weighing: Record the final mass of the swollen hydrogel (ms).[10]

-

Calculation: Calculate the ESR using the following formula:[10] ESR (%) = [(ms - md) / md] x 100

This protocol is self-validating as the swelling curve will plateau upon reaching equilibrium.

Mechanical Properties

The mechanical properties of PHEA, particularly in its hydrated (hydrogel) state, are critical for applications where it must bear a load or maintain its shape. These properties are highly dependent on the crosslinking density and water content. Generally, as the water content increases, the hydrogel becomes softer and more flexible, but its tensile strength and elastic modulus decrease.

| Property | Typical Value Range (Hydrated State) | Significance in Biomedical Applications |

| Elastic Modulus | 0.1 - 1 MPa | Determines the stiffness of the material; needs to match the target tissue to ensure mechanical compatibility. |

| Tensile Strength | 0.05 - 0.5 MPa | Indicates the maximum stress the material can withstand before breaking; important for handling and durability. |

| Elongation at Break | 50% - 300% | Measures the material's ability to stretch before fracturing; crucial for applications requiring flexibility. |

Note: These values are illustrative and can vary significantly based on synthesis conditions, crosslinker concentration, and water content.

Section 3: Key Chemical Properties

The chemical properties of PHEA, particularly its solubility and the reactivity of its pendant hydroxyl groups, enable its formulation and functionalization for advanced applications.

Solubility Profile

Linear (non-crosslinked) PHEA is a hydrophilic polymer. Its solubility is a key consideration for processing and formulation. The pendant hydroxyl groups allow for strong hydrogen bonding with polar solvents.

| Solvent | Solubility | Rationale |

| Water | Soluble[5][11] | The hydroxyl groups readily form hydrogen bonds with water molecules. |

| Ethanol/Methanol | Soluble[11][12] | Polar protic solvents that can engage in hydrogen bonding. |

| DMF / DMSO | Soluble[12] | Polar aprotic solvents capable of dissolving the polymer. |

| Toluene / Hexane | Insoluble | Non-polar solvents cannot overcome the strong intermolecular hydrogen bonding within the polymer. |

| Acetone | Soluble[11] | A polar aprotic solvent that can effectively solvate the polymer chains. |

Note: High molecular weight PHEA may form viscous solutions or gels even in good solvents due to chain entanglement and intermolecular hydrogen bonding.[3][13]

Chemical Reactivity: The Pendant Hydroxyl Group

The pendant primary hydroxyl (-CH2OH) group on each repeating unit is the most significant feature of PHEA's chemical structure. This group serves as a versatile handle for post-polymerization modification, allowing for the covalent attachment of various molecules, including:

-

Drugs: For creating polymer-drug conjugates for controlled release.

-

Bioactive Peptides/Proteins: To enhance cell adhesion and promote specific biological responses.

-

Crosslinking Agents: To form hydrogels after the initial polymerization.

-

Imaging Agents: For diagnostic applications.

This reactivity allows for the transformation of a simple linear polymer into a highly functional, tailored biomaterial.

Caption: Chemical modification pathways for PHEA.

Biocompatibility and Biodegradation

PHEA is generally considered to be highly biocompatible.[2] Its hydrophilic nature and soft, tissue-like consistency minimize inflammatory responses upon implantation. However, pure PHEA is not readily biodegradable because its backbone consists of stable carbon-carbon bonds.[14] Biodegradability can be engineered into PHEA-based materials by copolymerizing it with biodegradable polymers like polylactic acid (PLA) or polycaprolactone (PCL), or by introducing hydrolytically labile crosslinks.[14] Copolymers such as PHEA-PLA have shown good cell adhesion but can be fully degraded and reabsorbed in vivo over periods such as 40 days.[14]

Section 4: Conclusion: Bridging Properties to Application

The unique combination of physical and chemical properties makes Poly(this compound) a highly adaptable and valuable biomaterial. Its inherent softness and hydrophilicity, governed by a low Tg and excellent swelling capacity, make it ideal for applications requiring direct contact with sensitive tissues. Furthermore, the chemical reactivity of its pendant hydroxyl groups provides a powerful platform for covalent functionalization, enabling the design of "smart" materials for targeted drug delivery and advanced tissue engineering. A thorough understanding and precise control over the synthesis and characterization of PHEA, as outlined in this guide, are paramount for harnessing its full potential in the development of next-generation biomedical devices and therapies.

References

-

Giglia, G., et al. (2013). Biocompatibility and Biodegradability of Electrospun PHEA-PLA Scaffolds: Our Preliminary Experience in a Murine Animal Model. CORE. Available at: [Link]

-

Unknown. Experiment 5: Swelling and solute transport properties of hydrogels. Available at: [Link]

-

Zhang, Y. S., et al. (2020). Swelling behavior of the hydrogels. Bio-protocol. Available at: [Link]

-

Unknown. Mechanical performance of the LM‐PHEA hydrogels and dry composites. ResearchGate. Available at: [Link]

-

Giammona, G., et al. (1989). Properties of poly(this compound) networks. PubMed. Available at: [Link]

-

Wang, Y., et al. (2014). Biocompatibilities and biodegradation of poly(3-hydroxybutyrate-co-3-hydroxyvalerate)s produced by a model metabolic reaction-based system. PubMed Central. Available at: [Link]

-

Yarimkaya, S., & Basan, H. (2008). Swelling Behavior of Poly(2‐hydroxyethyl Methacrylate‐co‐acrylic Acid‐co‐ammonium Acrylate) Hydrogels. Taylor & Francis Online. Available at: [Link]

-

Yarimkaya, S., & Basan, H. (2008). Swelling Behavior of Poly(2‐hydroxyethyl Methacrylate‐co‐acrylic Acid‐co‐ammonium Acrylate) Hydrogels. Taylor & Francis. Available at: [Link]

-

Sheth, R. A., et al. (2019). Measurement of Hydrogel Swelling Ratio and Mesh Size. Bio-protocol. Available at: [Link]

-

Ataman Kimya. 2-HEA (this compound). Available at: [Link]

-

Vargün, E. (2003). Polymerization and characterization of this compound. OpenMETU. Available at: [Link]

-

Scientific Polymer Products. Poly(this compound). Available at: [Link]

-

Ariza, M. J., et al. (2015). Effect of this compound on Physical Properties of Optically Clear Resin. Trans Tech Publications, Ltd. Available at: [Link]

-

Unknown. (2019). Protocol Efficiently Measuring the Swelling Rate of Hydrogels. ResearchGate. Available at: [Link]

-

Mirgorod, Y. A., & Grebennikova, R. V. (2021). Protocol suggestion to evaluate swelling ratio for hydrogels?. ResearchGate. Available at: [Link]

-

Yarimkaya, S., & Basan, H. (2008). Swelling Behavior of Poly(2-hydroxyethyl Methacrylate-co-acrylic Acid-co-ammonium Acrylate) Hydrogels. ResearchGate. Available at: [Link]

-

Giammona, G., et al. (2018). Rheological properties of PHEA-API(Ni⁺²) hydrogels. ResearchGate. Available at: [Link]

-

Giammona, G., et al. (2013). Biocompatibility and biodegradability of electrospun phea-pla scaffolds: Our preliminary experience in a murine animal model. ResearchGate. Available at: [Link]

-

Park, K. Solubility of polymers. Kinam Park. Available at: [Link]

-

Coca, S., et al. (1998). Polymerization of Acrylates by Atom Transfer Radical Polymerization. Homopolymerization of this compound. John Wiley & Sons, Inc. Available at: [Link]

-

Monleón Pradas, M., et al. (2004). Dynamic Mechanical Relaxation of Poly(this compound)-silica Nanocomposites Obtained by the Sol-gel Method. SciSpace by Typeset. Available at: [Link]

-

Pérez, C. J., et al. (2015). Study of the structural, thermal, rheological and film properties of functional copolymers of hydroxyethyl acrylate and methyl methacrylate. SciELO. Available at: [Link]

-

Unknown. 2-Hydroxyethyl methacrylate. Solubility of Things. Available at: [Link]

-

Vargün, E., & Uşanmaz, A. (2005). Polymerization of this compound in bulk and solution by chemical initiator and by ATRP method. OpenMETU. Available at: [Link]

-

Singh, B., & Sharma, N. (2008). Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite. PMC - NIH. Available at: [Link]

-

Mariani, A., et al. (2007). Facile synthesis of Poly (Hydroxyethyl Acrylate) by Frontal Free-Radical Polymerization. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. This compound. PubChem. Available at: [Link]

-

Vargün, E., & Uşanmaz, A. (2005). Polymerization of 2‐hydroxyethyl acrylate in bulk and solution by chemical initiator and by ATRP method. ResearchGate. Available at: [Link]

-

Koller, M. (2020). Biodegradable and Biocompatible Polyhydroxy-alkanoates (PHA): Auspicious Microbial Macromolecules for Pharmaceutical and Therapeutic Applications. PMC - NIH. Available at: [Link]

-

Brannon-Peppas, L., & Peppas, N. A. (1990). Dynamic and equilibrium swelling behaviour of pH-sensitive hydrogels containing 2-hydroxyethyl methacrylate. PubMed. Available at: [Link]

-

Kumar, P., et al. (2017). Bacterial polyhydroxyalkanoates-eco-friendly next generation plastic: Production, biocompatibility, biodegradation, physical properties and applications. ResearchGate. Available at: [Link]

-

Ataman Kimya. This compound. Available at: [Link]

-

Unknown. Representation of the synthesis pathway of poly(2-hydroxyethyl.... ResearchGate. Available at: [Link]

-

Kim, J. H., et al. (2002). Preparation and Properties of PHEA/Chitosan Composite Hydrogel. ResearchGate. Available at: [Link]

-

Yang, L., et al. (2006). Preparation and characterization of poly(N-isopropylacrylamide)-modified poly(this compound) hydrogels by interpenetrating polymer networks for sustained drug release. PubMed. Available at: [Link]

-

Wang, Y., et al. (2021). Structure validation of oxidized poly (this compound) with multiple aldehyde groups and its application for collagen modification. PMC - NIH. Available at: [Link]

-

Unknown. Mechanical properties and characterization of PAA/PA hydrogels. ResearchGate. Available at: [Link]

-

Unknown. (2022). Research Advances in Mechanical Properties and Applications of Dual Network Hydrogels. MDPI. Available at: [Link]

Sources

- 1. Polymerization and characterization of this compound [open.metu.edu.tr]

- 2. Structure validation of oxidized poly (this compound) with multiple aldehyde groups and its application for collagen modification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 5. Poly(this compound) – scipoly.com [scipoly.com]

- 6. scielo.br [scielo.br]

- 7. scispace.com [scispace.com]

- 8. Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dynamic and equilibrium swelling behaviour of pH-sensitive hydrogels containing 2-hydroxyethyl methacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2.9. Swelling behavior of the hydrogels [bio-protocol.org]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. kinampark.com [kinampark.com]

- 13. Polymerization of this compound in bulk and solution by chemical initiator and by ATRP method [open.metu.edu.tr]

- 14. files01.core.ac.uk [files01.core.ac.uk]

The Solubility of 2-Hydroxyethyl Acrylate (2-HEA): A Comprehensive Technical Guide for Researchers

An In-depth Technical Guide

Abstract

2-Hydroxyethyl acrylate (2-HEA) is a bifunctional monomer prized for its versatility in polymer synthesis, finding extensive use in the development of coatings, adhesives, resins, and advanced biomedical materials.[1] Its performance in these applications is fundamentally dictated by its interactions at a molecular level, with solubility being a critical parameter. This technical guide provides a detailed examination of the solubility of 2-HEA in various solvents. We will explore the theoretical underpinnings of its solubility based on intermolecular forces and Hansen Solubility Parameters, present a qualitative and quantitative solubility profile in aqueous and organic media, and provide a detailed, field-proven experimental protocol for determining its solubility. This document is intended to serve as a comprehensive resource for researchers, scientists, and formulation experts working with this essential monomer.

Introduction to this compound (2-HEA)

This compound (C₅H₈O₃) is an ester of acrylic acid and ethylene glycol. Its molecular structure is distinguished by the presence of three key functional groups: a reactive vinyl group (C=C) that readily undergoes polymerization, an ester linkage, and a primary hydroxyl (-OH) group.[1] This unique combination imparts both hydrophilic and reactive characteristics, making 2-HEA an invaluable building block in polymer chemistry. The hydroxyl group, in particular, enhances hydrophilicity, improves adhesion to substrates, and serves as a reactive site for cross-linking with agents like isocyanates or melamines.[1][2][3] Understanding and controlling the solubility of 2-HEA is paramount for optimizing polymerization kinetics, formulating stable solutions, and engineering the final properties of polymers for specialized applications.

Physicochemical Properties of 2-HEA

A foundational understanding of 2-HEA's physical and chemical properties is essential before delving into its solubility behavior. These parameters provide context for its interactions with various solvents.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈O₃ | [4] |

| Molecular Weight | 116.12 g/mol | [4][5] |

| Appearance | Clear, colorless liquid | [3][4][5] |

| Odor | Sweet, pleasant, ester-like | [1][5][6] |

| Density | ~1.107 g/cm³ at 20-25°C | [5][6][7] |

| Boiling Point | ~90-92°C at 12 mmHg; ~196-210°C at 1 atm | [3][6][7] |